2-(4-Fluoro-phenyl)-1-methyl-pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluoro-phenyl)-1-methyl-pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring substituted with a methyl group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-phenyl)-1-methyl-pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with 1-methylpyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method is the catalytic hydrogenation of 4-fluoroacetophenone followed by cyclization with 1-methylpyrrolidine. This process can be optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-phenyl)-1-methyl-pyrrolidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Chlorine (Cl2), bromine (Br2), nitric acid (HNO3), alkyl halides (R-X)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated, nitrated, or alkylated derivatives
Scientific Research Applications
2-(4-Fluoro-phenyl)-1-methyl-pyrrolidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-phenyl)-1-methyl-pyrrolidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluoro-phenyl)-ethylamine: Shares a similar phenyl ring with a fluorine substituent but differs in the presence of an ethylamine group instead of a pyrrolidine ring.
4-Fluorophenylboronic acid: Contains a fluorophenyl group but differs in the presence of a boronic acid functional group.
Uniqueness
2-(4-Fluoro-phenyl)-1-methyl-pyrrolidine is unique due to its specific combination of a fluorophenyl group and a methyl-substituted pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H14FN |
---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1-methylpyrrolidine |
InChI |
InChI=1S/C11H14FN/c1-13-8-2-3-11(13)9-4-6-10(12)7-5-9/h4-7,11H,2-3,8H2,1H3 |
InChI Key |
QTNQNWWSYCSLGC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.